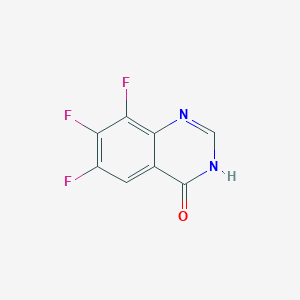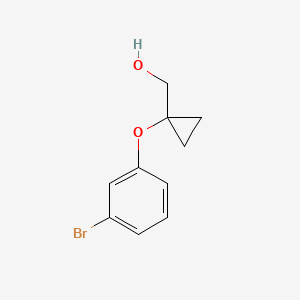
1-Ethyl-8-methyl-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-8-methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound belonging to the tetrahydroquinoline family This compound is characterized by its unique structure, which includes a quinoline core with ethyl and methyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethyl-8-methyl-1,2,3,4-tetrahydroquinoline can be synthesized through a multi-step process involving the condensation of 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate. This reaction proceeds via the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by aza-Michael–Michael addition with 2-alkenyl anilines . The reaction is typically carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Industrial Production Methods: Industrial production methods for this compound often involve the use of catalytic processes to enhance yield and efficiency. These methods may include the use of transition metal catalysts and optimized reaction conditions to facilitate the synthesis on a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-8-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological and chemical properties .
Applications De Recherche Scientifique
1-Ethyl-8-methyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: It is utilized in the production of pesticides, antioxidants, photosensitizers, and dyes.
Mécanisme D'action
The mechanism of action of 1-Ethyl-8-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in inflammatory and neurodegenerative pathways.
Pathways Involved: The compound may inhibit the activity of enzymes such as monoamine oxidase (MAO) and modulate neurotransmitter levels, providing neuroprotective effects.
Comparaison Avec Des Composés Similaires
1-Ethyl-8-methyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds in the tetrahydroquinoline family:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective and antidepressant properties.
8-Methyl-1,2,3,4-tetrahydroquinoline: Used in template-directed meta-C-H activation.
1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline: Utilized in various synthetic applications.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for diverse research applications.
Propriétés
Formule moléculaire |
C12H17N |
|---|---|
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
1-ethyl-8-methyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C12H17N/c1-3-13-9-5-8-11-7-4-6-10(2)12(11)13/h4,6-7H,3,5,8-9H2,1-2H3 |
Clé InChI |
AUDDEAUABCIHGB-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCC2=CC=CC(=C21)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3aR,4S,9bS)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B15232352.png)







![[1-(3-Hydroxy-propyl)-piperidin-4-ylmethyl]-carbamicacidtert-butylester](/img/structure/B15232416.png)
![Ethanone, 1-[8-(phenylmethyl)-2,8-diazaspiro[4.5]dec-2-yl]-](/img/structure/B15232421.png)


![7-Chloro-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15232453.png)

